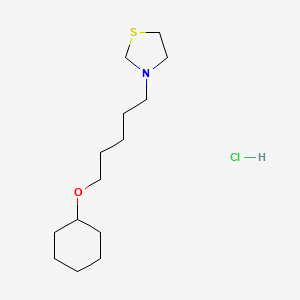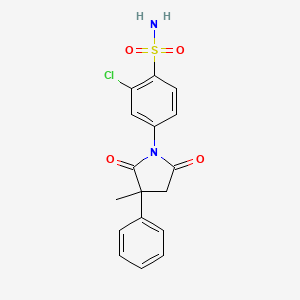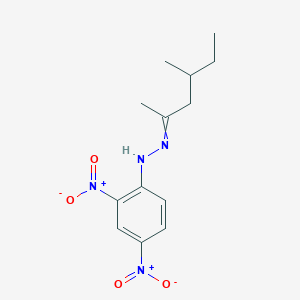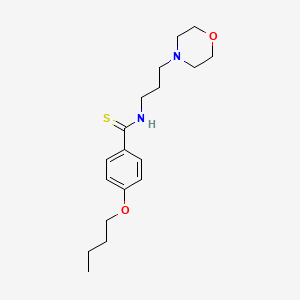![molecular formula C13H14O3 B14678852 (5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione CAS No. 34011-82-0](/img/structure/B14678852.png)
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione is a unique organic compound characterized by its bicyclic structure. This compound is notable for its applications in various fields, including organic synthesis, materials science, and pharmaceuticals. Its structure consists of a bicyclo[2.2.1]hept-2-ene core with an ethylidene group at the 5-position and a furan-2,5-dione moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione typically involves the reaction of 2,3-dicarboxylic anhydride-7-oxabicyclo[2.2.1]hept-5-ene with acylating or alkylating reagents . This method is efficient, producing high-purity compounds with minimal by-products. The reaction conditions often include the use of solvents such as diethyl ether and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione undergoes various chemical reactions, including:
Diels-Alder Reactions: This compound can participate in Diels-Alder cycloaddition reactions, forming complex cyclic structures.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Substitution Reactions: The compound can also participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted bicyclic compounds, which can be further utilized in organic synthesis and material science applications.
Applications De Recherche Scientifique
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, including polymers and resins.
Pharmaceuticals: It is explored for its potential in drug development, particularly in creating new therapeutic agents.
Biological Research: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of (5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione involves its interaction with specific molecular targets. The compound can act as a dienophile in Diels-Alder reactions, forming adducts with dienes. This interaction is facilitated by the electron-deficient nature of the furan-2,5-dione moiety, which makes it highly reactive towards electron-rich dienes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]hept-2-ene:
7-Oxabicyclo[2.2.1]heptane: This compound has an oxygen atom in the bicyclic ring, making it structurally similar but with different reactivity.
5-Methylidenebicyclo[2.2.1]hept-2-ene: This compound has a methylidene group instead of an ethylidene group, leading to different chemical properties.
Uniqueness
The uniqueness of (5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione lies in its combination of a bicyclic structure with a reactive furan-2,5-dione moiety. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and materials science.
Propriétés
Numéro CAS |
34011-82-0 |
|---|---|
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione |
InChI |
InChI=1S/C9H12.C4H2O3/c1-2-8-5-7-3-4-9(8)6-7;5-3-1-2-4(6)7-3/h2-4,7,9H,5-6H2,1H3;1-2H/b8-2+; |
Clé InChI |
SPDLWJIJGZISIZ-VOKCZWNHSA-N |
SMILES isomérique |
C/C=C/1\CC2CC1C=C2.C1=CC(=O)OC1=O |
SMILES canonique |
CC=C1CC2CC1C=C2.C1=CC(=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


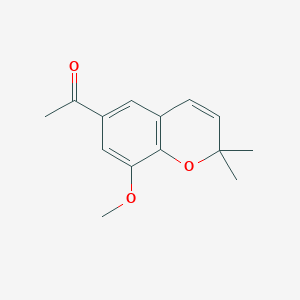

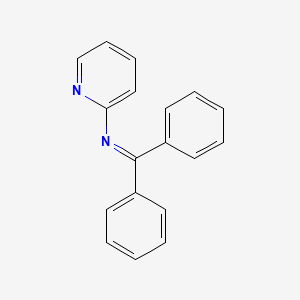
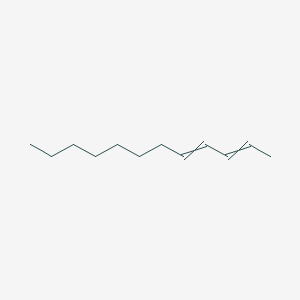


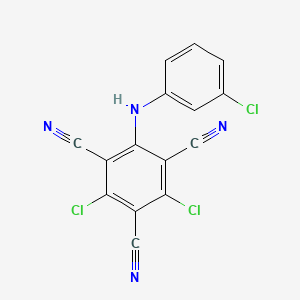
![1-(2-Chloro-3-(1-[(cyclohexylamino)carbonyl]-2-oxohydrazino)propyl)-1-[(cyclohexylamino)carbonyl]-2-oxohydrazine](/img/structure/B14678814.png)
